N-mesityl-N'-(2-methylphenyl)urea
Overview
Description
N-mesityl-N’-(2-methylphenyl)urea is an organic compound belonging to the class of urea derivatives It is characterized by the presence of a mesityl group (a substituted benzene ring with three methyl groups) and a 2-methylphenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-mesityl-N’-(2-methylphenyl)urea can be synthesized through the reaction of mesityl isocyanate with 2-methylaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
- Dissolve mesityl isocyanate in the chosen solvent.
- Add 2-methylaniline dropwise to the solution while maintaining the temperature.
- Reflux the mixture for several hours to ensure complete reaction.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of N-mesityl-N’-(2-methylphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-N’-(2-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted in the presence of catalysts or under controlled temperatures.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N-mesityl-N’-(2-methylphenyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as α-chymotrypsin, which is relevant in the development of therapeutic agents.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N-mesityl-N’-(2-methylphenyl)urea involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the compound binds to the active site of the enzyme, blocking its activity. The mesityl group plays a crucial role in stabilizing the interaction with the enzyme, thereby enhancing the inhibitory effect . In NHC-catalyzed reactions, the mesityl group facilitates the formation of the Breslow intermediate, accelerating the reaction process .
Comparison with Similar Compounds
N-mesityl-N’-(2-methylphenyl)urea can be compared with other urea derivatives such as:
- N-mesityl-N’-(3-methylphenyl)urea
- N-mesityl-N’-(4-methylphenyl)urea
- N-(3-methoxyphenyl)-N’-(3-methylphenyl)urea
These compounds share similar structural features but differ in the position or type of substituents on the aromatic rings. The unique aspect of N-mesityl-N’-(2-methylphenyl)urea is the presence of the mesityl group, which significantly influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(2,4,6-trimethylphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-11-9-13(3)16(14(4)10-11)19-17(20)18-15-8-6-5-7-12(15)2/h5-10H,1-4H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAERZDLUYWHLSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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